molecular formula C12H16O3 B14694079 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone CAS No. 33538-82-8

1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone

Cat. No.: B14694079
CAS No.: 33538-82-8
M. Wt: 208.25 g/mol
InChI Key: ZSXVLYYDTZYZCG-UHFFFAOYSA-N
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Description

1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone is an organic compound with the molecular formula C12H16O3 It is a derivative of acetophenone, featuring a hydroxypropyl group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyacetophenone and 3-chloropropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 4-methoxyacetophenone is reacted with 3-chloropropanol in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 1-[3-(3-Carboxypropyl)-4-methoxyphenyl]ethanone.

    Reduction: Formation of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxyphenyl)ethanone: A similar compound with a hydroxy group instead of a hydroxypropyl group.

    3-Acetylphenol: Another related compound with a hydroxyl group in the meta position.

    3-Hydroxyphenylethanone: A compound with a similar structure but different functional groups.

Uniqueness

1-[3-(3-Hydroxypropyl)-4-methoxyphenyl]ethanone is unique due to the presence of both a hydroxypropyl and a methoxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

33538-82-8

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

1-[3-(3-hydroxypropyl)-4-methoxyphenyl]ethanone

InChI

InChI=1S/C12H16O3/c1-9(14)10-5-6-12(15-2)11(8-10)4-3-7-13/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

ZSXVLYYDTZYZCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CCCO

Origin of Product

United States

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